5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-phenyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O/c1-11-14(16(25)20-13-5-3-2-4-6-13)15(12-7-9-18-10-8-12)24-17(19-11)21-22-23-24/h2-10,15H,1H3,(H,20,25)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYZMQIQIBCUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=NC=C3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, including the formation of the tetrazole ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors under specific conditions to form the tetrazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile, and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
The tetrazolo[1,5-a]pyrimidine core distinguishes the target compound from related scaffolds:
Key Insight : The tetrazolo core’s high nitrogen density may improve binding to metal ions or polar protein pockets compared to triazolo or pyrazolo analogs.
Substituent Analysis
Substituent positioning and electronic properties critically influence activity:
Key Insight : The target’s pyridyl group may offer superior solubility over purely aromatic substituents (e.g., phenyl or trifluoromethylphenyl), while the methyl group balances lipophilicity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide?
- Methodological Answer : The synthesis typically involves cyclization of precursor molecules under acidic or basic conditions. For example, tetrazolo[1,5-a]pyrimidine cores are often assembled via condensation reactions, followed by functionalization of substituents like the pyridinyl and phenyl groups. Catalysts such as TMDP (trimethylenediamine phosphate) in ethanol/water mixtures (1:1 v/v) are used to enhance yield and regioselectivity . Solvent choice (e.g., ethanol, water) and temperature control are critical to minimize by-products .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and X-ray crystallography. NMR identifies proton environments and carbon frameworks, while MS validates molecular weight. X-ray crystallography resolves bond lengths, angles, and spatial configurations, particularly for regiochemistry verification in the tetrazolo-pyrimidine core .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer : The compound’s tetrazolo-pyrimidine scaffold is studied for its potential as a kinase inhibitor or receptor modulator. Its pyridinyl and phenyl substituents may enhance binding affinity to biological targets like enzymes or GPCRs. Preliminary assays could include enzyme inhibition studies (e.g., fluorescence-based assays) or cellular viability tests to evaluate anticancer or anti-inflammatory activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodological Answer : Optimization involves systematic variation of parameters:
- Catalysts : TMDP or alternative bases (e.g., piperidine derivatives) to reduce side reactions .
- Solvent systems : Binary mixtures (ethanol/water) improve solubility of intermediates .
- Temperature : Controlled heating (e.g., reflux at 80°C) ensures complete cyclization without decomposition.
- Workup : Purification via column chromatography or recrystallization enhances purity. Yield tracking via HPLC or TLC ensures reproducibility .
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution versus solid-state structures. Strategies include:
- Variable-temperature NMR : To detect tautomeric equilibria or conformational flexibility.
- DFT calculations : Compare computed NMR chemical shifts with experimental data to identify dominant tautomers.
- Complementary techniques : Use IR spectroscopy to validate functional groups and MS/MS for fragmentation patterns .
Q. What computational methods predict this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses to receptors (e.g., kinases). Focus on hydrogen bonding with the carboxamide group and π-π stacking with the pyridinyl ring.
- MD simulations : Assess binding stability over time (e.g., 100-ns trajectories) in explicit solvent.
- QSAR models : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl) on bioactivity using datasets from analogous tetrazolo-pyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
